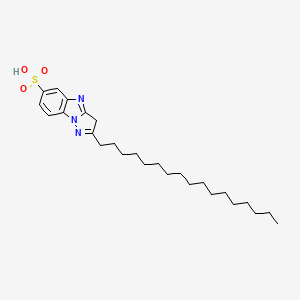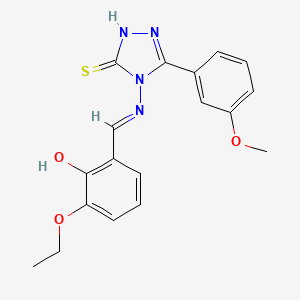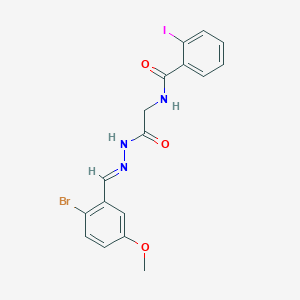
4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C30H41BrN2O3 This compound is notable for its unique structure, which combines a palmitoyl group, a carbohydrazonoyl moiety, and a bromobenzoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps:
-
Formation of the Carbohydrazonoyl Intermediate: : This step involves the reaction of palmitic acid with hydrazine to form palmitoyl hydrazide. The reaction is usually carried out in a solvent like ethanol under reflux conditions.
-
Coupling with 4-Formylphenyl 2-Bromobenzoate: : The palmitoyl hydrazide is then reacted with 4-formylphenyl 2-bromobenzoate in the presence of a catalyst such as acetic acid. This step forms the final product, this compound, through a condensation reaction.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing large-scale reactors.
化学反応の分析
Types of Reactions
4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine atom in the benzoate group can be substituted by nucleophiles such as amines or thiols.
-
Oxidation and Reduction: : The carbohydrazonoyl moiety can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azido, thiocyano, or amino derivatives.
Oxidation Products: Can lead to the formation of carboxylic acids or ketones.
Reduction Products: May result in the formation of alcohols or amines.
科学的研究の応用
4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : Investigated for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
-
Medicine: : Explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases, particularly those involving oxidative stress and inflammation.
作用機序
The mechanism by which 4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. The palmitoyl group may facilitate membrane association, while the carbohydrazonoyl and bromobenzoate groups can participate in various biochemical interactions.
類似化合物との比較
Similar Compounds
4-(2-Palmitoylcarbohydrazonoyl)phenyl 3-bromobenzoate: Similar structure but with the bromine atom in a different position, leading to different reactivity and applications.
2-Methoxy-4-(2-Palmitoylcarbohydrazonoyl)phenyl 3-bromobenzoate: Contains an additional methoxy group, which can influence its chemical properties and biological activity.
Uniqueness
4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields of research, making it a valuable compound for scientific exploration.
特性
CAS番号 |
769151-66-8 |
|---|---|
分子式 |
C30H41BrN2O3 |
分子量 |
557.6 g/mol |
IUPAC名 |
[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C30H41BrN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-29(34)33-32-24-25-20-22-26(23-21-25)36-30(35)27-17-15-16-18-28(27)31/h15-18,20-24H,2-14,19H2,1H3,(H,33,34)/b32-24+ |
InChIキー |
LLLHEGUGWAJGHP-FEZSWGLMSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12039917.png)



![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12039942.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039945.png)



![2-[(2E)-2-[(2,6-dichlorophenyl)methylene]hydrazino]thiazol-4-one](/img/structure/B12039973.png)


![2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12040005.png)

